molecular formula C117H211N41O31S B598436 HIV (GP120) ANTIGENIC PEPTIDE CAS No. 198636-94-1

HIV (GP120) ANTIGENIC PEPTIDE

Numéro de catalogue: B598436
Numéro CAS: 198636-94-1
Poids moléculaire: 2720.291
Clé InChI: CBJINRXLSYHNOL-QEZKGTQVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

HIV-1 gp120 is a surface-exposed glycoprotein critical for viral entry into host cells. It mediates binding to the CD4 receptor and chemokine co-receptors (CCR5/CXCR4), triggering conformational changes in the viral envelope that enable membrane fusion . Gp120 is heavily glycosylated, with ~24 N-linked glycans forming a "glycan shield" that masks conserved epitopes from immune recognition . Despite its role as a primary target for neutralizing antibodies, gp120’s structural variability and glycan density pose challenges for vaccine development. Antigenic peptides derived from gp120 are designed to mimic immunodominant epitopes, aiming to elicit cross-reactive antibodies. These peptides are evaluated for antigenicity, toxicity, and structural stability using tools like VaxiJen, ToxinPred, and PEP-FOLD .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

Table 1: Key Features of HIV gp120 Antigenic Peptide and Analogous Compounds
Compound Name Origin/Design Key Features Antigenicity Neutralization Capacity References
Native gp120 HIV-1 envelope glycoprotein High glycan density (~24 N-glycans), conformational flexibility, binds CD4/CCR5/CXCR3. Moderate Strain-dependent
Scyllatoxin-based peptides Engineered from scorpion toxin scaffold Targets gp120 Phe43 pocket; high binding affinity (KD ~7 nM for HNG-156), E. coli-expressed, avoids non-canonical amino acids. High Broad clade activity
Peptide triazoles (PTs) Derived from 12p1 peptide with triazole modifications Allosteric inhibitors blocking CD4/coreceptor binding; induce gp120 shedding and virolysis (EC50 ~nM). Moderate Broad, synergistic
M-2 peptide Phage-display-engineered from m-1 peptide Stabilizes gp120 in CD4-induced (CD4i) conformation without blocking CD4 binding; 10× improved binding affinity over m-1. High Cross-clade
B2.1 mimotope Synthetic dimeric peptide Binds b12 antibody with high affinity (KD ~nM) but fails to elicit gp120 cross-reactive antibodies due to structural divergence. Low None
Covalently reactive analogs gp120 lysine-modified with phosphonate diester Induces catalytic antibodies cleaving gp120; irreversible binding to Abs, no off-target cleavage. High Specific

Research Findings and Mechanistic Insights

  • Glycan Shield Impact : Native gp120’s glycan shield reduces antigenicity by masking epitopes. Engineered peptides like M-2 circumvent this by stabilizing CD4i conformations that expose cryptic epitopes . In contrast, scyllatoxin-based peptides target the conserved Phe43 pocket, unaffected by glycan variability .
  • Neutralization Breadth : Peptide triazoles (e.g., HNG-156) exhibit broad clade coverage and synergistic effects with other entry inhibitors, whereas B2.1 mimotopes fail to elicit cross-reactive antibodies despite high b12 affinity .
  • Antibody Recruitment : Covalently reactive gp120 analogs enhance antibody-mediated gp120 cleavage via serine protease-like mechanisms, a feature absent in native gp120 .
  • Toxicity and Stability : Computational modeling shows gp120 antigenic peptides have low toxicity (ToxinPred score <0.5) and stable 3D folds, critical for vaccine compatibility .

Challenges and Limitations

  • Conformational Flexibility : gp120’s structural plasticity enables immune evasion, complicating epitope targeting. M-2 peptide addresses this by locking gp120 into CD4i states .
  • Synthetic vs. Native : Scyllatoxin-based peptides and PTs show superior neutralization but require chemical synthesis or microbial optimization for scalability .
  • Cross-Reactivity : Mimotopes like B2.1 highlight the difficulty of replicating discontinuous epitopes, underscoring the need for structural mimicry in vaccine design .

Activité Biologique

The HIV (gp120) antigenic peptide plays a crucial role in the pathogenesis of HIV infection and serves as a significant target for therapeutic interventions. This article explores the biological activity of gp120-derived peptides, focusing on their mechanisms of action, efficacy in inhibiting HIV replication, and potential applications in vaccine development.

Overview of gp120

HIV-1 gp120 is a glycoprotein that forms part of the envelope of the virus and is essential for its entry into host cells. It interacts with the CD4 receptor on T lymphocytes and other immune cells, facilitating viral entry. The structure of gp120 includes several conserved and variable regions, which are critical for its function and interaction with host receptors.

Inhibition of HIV Replication

Research has demonstrated that certain synthetic peptides derived from the gp120 sequence can inhibit HIV-1 replication in vitro. For instance, two specific peptides were shown to block HIV-1 replication in macrophages and T lymphocytes through a sequence-dependent mechanism. These peptides also prevented the binding of anti-CXCR4 antibodies to CXCR4, thereby inhibiting intracellular calcium influx in response to chemokines like CXCL12/SDF-1α .

Interaction with CD4 and Coreceptors

The binding of gp120 to CD4 triggers conformational changes that expose binding sites for chemokine coreceptors (CCR5 or CXCR4). Peptides designed to mimic or block these interactions can effectively inhibit viral entry. For example, a peptide identified as G1 was found to inhibit the interaction between gp120 and CD4 with an IC50 value of approximately 50 µM, while its hexameric derivative showed an improved IC50 of 6 µM .

Peptide Nanofiber Vaccines

A study demonstrated that varying the density of gp120 on peptide nanofibers could enhance antibody responses against HIV-1. Increased antigen valency correlated with higher antibody binding and germinal center responses, showcasing the potential for peptide nanofiber platforms in vaccine development .

Structural Insights into Peptide Design

Structural analyses have revealed key residues involved in the interaction between gp120 and its receptors. For instance, peptides derived from broadly neutralizing antibodies (bNAbs) were designed based on co-crystallized structures with gp120. These peptides showed stable interactions with critical residues in the CD4 binding pocket, suggesting their potential as effective neutralizing agents .

Data Table: Summary of Key Peptides and Their Activities

Peptide Target IC50 (µM) Mechanism Source
G1CD450Inhibits CD4-gp120 interaction
G1-6CD46Inhibits CD4-gp120 interaction
12p1CD4-Binds conserved site on gp120
RDRSTGCD4bs-Mimics bNAb interaction
EYSSTPCD4bs-Mimics bNAb interaction

Q & A

Basic Research Questions

Q. What structural features of HIV-1 gp120 are critical for its interaction with host receptors, and how are these features experimentally characterized?

HIV-1 gp120 contains conserved domains critical for binding CD4 and chemokine receptors (e.g., CCR5/CXCR4). Key structural elements include the CD4-binding loop, V3 loop, and a conserved chemokine receptor-binding region adjacent to the V3 loop . Experimental characterization employs X-ray crystallography (e.g., gp120-CD4-antibody complexes resolved at 2.5 Å) and mutagenesis to identify residues essential for receptor binding . Western blot (WB) and ELISA are used to validate gp120 reactivity with antibodies targeting specific epitopes, such as the CD4-binding site .

Q. How is gp120 expression and purification optimized for in vitro studies, and what challenges arise during this process?

Recombinant gp120 is typically expressed in HEK293 cells to ensure proper glycosylation, with purity >95% achieved via affinity chromatography . Challenges include maintaining structural integrity post-purification, as gp120 is prone to aggregation. Non-reducing SDS-PAGE and dynamic light scattering are used to assess oligomerization and stability . For diagnostic applications, bacterial expression systems (e.g., E. coli pBV220) are employed for antigenic fragments, though these lack glycosylation and require refolding .

Q. What methodologies are used to map antigenic epitopes on gp120, and how do these inform vaccine design?

Epitope mapping uses peptide libraries and ELISA-based assays to identify regions like the V3 loop or CD4-binding site . For example, peptide (6332)IEPLGVAPTKAKRRV in gp120 shows high titer reactivity in ELISA . Structural studies (cryo-EM, crystallography) reveal conformational epitopes masked by glycosylation, guiding efforts to design immunogens mimicking the native trimer .

Advanced Research Questions

Q. Why do recombinant gp120 subunit vaccines fail to elicit broadly neutralizing antibodies (bNAbs), and how can this be addressed experimentally?

Recombinant gp120 often adopts non-native conformations, exposing immunodominant but non-neutralizing epitopes (e.g., variable loops) while occluding conserved regions like the CD4-binding site . Strategies include:

  • Stabilizing trimeric gp120-gp41 complexes to mimic the viral spike .
  • Glycan engineering to expose conserved epitopes (e.g., removing glycans near the V3 loop) .
  • Immunofocusing via mutations that abrogate non-neutralizing antibody binding while retaining bNAb recognition .

Q. How does gp120 glycosylation impact antigenicity and immune evasion, and what tools are used to study this?

gp120 has ~25 N-linked glycosylation sites that shield conserved epitopes from antibodies. Glycan profiling via LC-MS/MS and surface plasmon resonance (SPR) shows that glycosylation patterns influence binding to lectins (e.g., DC-SIGN) and antibodies (e.g., 2G12) . Notably, the signal peptide (SP) of gp120’s precursor, gp160, indirectly modulates glycan processing, impacting antigenicity in mature gp120 .

Q. What experimental evidence explains the limited efficacy of gp120-targeting antibodies in neutralizing diverse HIV-1 isolates?

Most antibodies bind non-functional gp120 monomers or dissociated trimers, which lack the conformational epitopes present on viral spikes . For example, only antibodies like b12 bind gp120 in a trimer-compatible manner, enabling neutralization . Cryo-EM studies reveal that non-neutralizing antibodies induce structural rearrangements (e.g., V1/V2 loop displacement), disrupting trimer integrity .

Q. How can structural insights into gp120-CD4 interactions guide the design of entry inhibitors or immunogens?

The gp120-CD4 interface contains a 150 ų cavity targeted by small-molecule inhibitors (e.g., BMS-378806) . Computational docking and free-energy perturbation (FEP) simulations identify residues critical for binding . For immunogens, stabilizing the CD4-bound conformation of gp120 (e.g., via cross-linking) enhances exposure of conserved epitopes recognized by bNAbs like VRC01 .

Q. Data Contradictions and Resolution

Q. Why do some studies report strong gp120 antibody reactivity in ELISA but poor neutralization in functional assays?

ELISA detects linear epitopes (e.g., peptide (421-438)), which are often inaccessible on native trimers . Neutralization requires binding to conformational epitopes (e.g., the CD4-induced site), which are absent in monomeric gp120 . Resolution involves using trimer-specific assays (e.g., pseudovirus neutralization) and excluding antibodies that bind non-functional gp120 .

Q. How can conflicting data on gp120’s role in mucosal transmission be reconciled?

Some studies implicate gp120 glycans in DC-SIGN-mediated viral trafficking , while others highlight SP-dependent glycan alterations that reduce DC-SIGN binding . These discrepancies arise from strain-specific glycosylation patterns. Standardizing gp120 isolates (e.g., clade B vs. C) and using mucosal explant models can clarify context-dependent mechanisms .

Q. Methodological Recommendations

  • For epitope mapping: Combine peptide ELISA with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to identify conformational epitopes .
  • For immunogen design: Use cryo-EM to validate trimer integrity and glycan shield preservation .
  • For neutralizing antibody screening: Employ tier-2 pseudovirus panels to assess breadth .

Propriétés

Numéro CAS

198636-94-1

Formule moléculaire

C117H211N41O31S

Poids moléculaire

2720.291

InChI

InChI=1S/C117H211N41O31S/c1-14-63(10)90(155-102(177)68(29-15-19-45-118)140-83(161)56-136-93(168)67(122)58-190)109(184)149-77(41-44-86(165)166)112(187)158-54-28-37-80(158)104(179)151-79(55-59(2)3)94(169)137-57-84(162)152-87(60(4)5)106(181)139-65(12)111(186)157-53-27-38-81(157)105(180)156-91(66(13)159)110(185)147-69(30-16-20-46-119)95(170)138-64(11)92(167)141-70(31-17-21-47-120)96(171)143-72(33-23-49-132-114(124)125)97(172)145-74(35-25-51-134-116(128)129)103(178)153-89(62(8)9)108(183)154-88(61(6)7)107(182)148-75(39-42-82(123)160)100(175)144-73(34-24-50-133-115(126)127)98(173)146-76(40-43-85(163)164)101(176)142-71(32-18-22-48-121)99(174)150-78(113(188)189)36-26-52-135-117(130)131/h59-81,87-91,159,190H,14-58,118-122H2,1-13H3,(H2,123,160)(H,136,168)(H,137,169)(H,138,170)(H,139,181)(H,140,161)(H,141,167)(H,142,176)(H,143,171)(H,144,175)(H,145,172)(H,146,173)(H,147,185)(H,148,182)(H,149,184)(H,150,174)(H,151,179)(H,152,162)(H,153,178)(H,154,183)(H,155,177)(H,156,180)(H,163,164)(H,165,166)(H,188,189)(H4,124,125,132)(H4,126,127,133)(H4,128,129,134)(H4,130,131,135)/t63-,64-,65-,66+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-,88-,89-,90-,91-/m0/s1

Clé InChI

CBJINRXLSYHNOL-QEZKGTQVSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N

Origine du produit

United States

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